molecular formula C6H6F3N3O2 B7761965 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B7761965
M. Wt: 209.13 g/mol
InChI Key: HNGADWFFHOLXGV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid is a compound that features a pyrazole ring substituted with an amino group and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid typically involves the formation of the pyrazole ring followed by the introduction of the amino and trifluoromethyl groups. One common method includes the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds under acidic or basic conditions. The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates under radical or nucleophilic conditions .

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes mentioned above, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents that are more suitable for large-scale reactions are often employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The trifluoromethyl group can be reduced under specific conditions to form difluoromethyl or monofluoromethyl derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides under basic conditions.

Major Products

The major products formed from these reactions include nitro derivatives, difluoromethyl derivatives, and various substituted pyrazoles, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The amino group can form hydrogen bonds with biological macromolecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Amino-3-methyl-1H-pyrazol-1-yl)acetic acid: Similar structure but lacks the trifluoromethyl group.

    2-(4-Amino-3-chloro-1H-pyrazol-1-yl)acetic acid: Contains a chloro group instead of a trifluoromethyl group.

    2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid: Similar structure with a propanoic acid group instead of an acetic acid group.

Uniqueness

The presence of the trifluoromethyl group in 2-(4-Amino-3-(trifluoromethyl)-1H-pyrazol-1-yl)acetic acid imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs. This uniqueness enhances its potential in various applications, particularly in drug development and materials science .

Properties

IUPAC Name

2-[4-amino-3-(trifluoromethyl)pyrazol-1-yl]acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O2/c7-6(8,9)5-3(10)1-12(11-5)2-4(13)14/h1H,2,10H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNGADWFFHOLXGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN1CC(=O)O)C(F)(F)F)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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